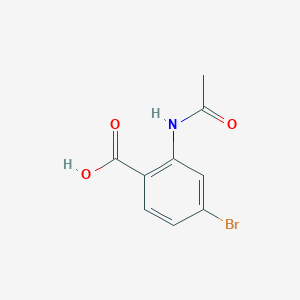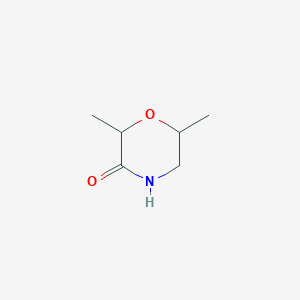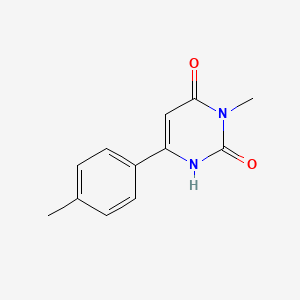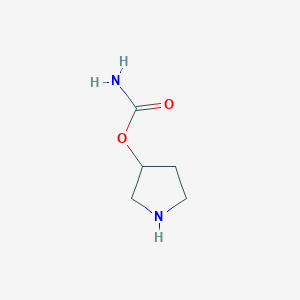
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Vue d'ensemble
Description
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride is an organic compound with the molecular formula C10H8O6. It is a white to off-white powder or crystalline solid that is used as a building block in the synthesis of polyimides and polyesters. This compound is notable for its cyclohexane core with two carboxylic anhydride groups positioned opposite each other, making it a versatile intermediate in various chemical reactions .
Mécanisme D'action
Target of Action
The primary targets of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride are amines and alcohols . It reacts with these compounds to form polyimides and polyesters, respectively .
Mode of Action
This compound interacts with its targets through a reaction process. It has a cyclohexane center with two carboxylic anhydrides substituents sitting opposite to each other . This structure allows it to react with amines to form polyimides or alternatively with alcohols to form polyesters .
Biochemical Pathways
The reaction of this compound with amines or alcohols leads to the formation of polyimides or polyesters, respectively . These products are involved in various biochemical pathways. For instance, the polyimides derived from this compound exhibit high proton conductivity .
Pharmacokinetics
Its solubility in acetone suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of polyimides and polyesters . The polyimides derived from this compound exhibit high proton conductivity , making them useful in applications such as optical fiber claddings and substrates for microelectronics .
Analyse Biochimique
Biochemical Properties
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride plays a significant role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various biomolecules, including enzymes and proteins. For instance, it reacts with amines to form polyimides or with alcohols to form polyesters . These interactions are crucial for the formation of high-performance materials used in various industrial applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It reacts with amines to form polyimides, which are known for their high proton conductivity and thermal resistance . These reactions involve the formation of strong covalent bonds, which contribute to the stability and performance of the resulting materials.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under inert gas conditions and should be stored in a cool, dry place to prevent degradation . Over time, exposure to moisture can lead to the decomposition of the compound, affecting its performance in biochemical reactions.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of polyimides and polyesters. It interacts with enzymes and cofactors that facilitate these reactions, contributing to the formation of high-performance materials
Méthodes De Préparation
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives followed by cyclization to form the dianhydride. Industrial production typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product quality. The compound is often purified by sublimation to achieve a purity greater than 98% .
Analyse Des Réactions Chimiques
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride undergoes various chemical reactions, including:
Reaction with Amines: It reacts with amines to form polyimides, which are known for their excellent thermal and chemical resistance.
Reaction with Alcohols: It reacts with alcohols to form polyesters, which can be used in applications such as photochromic materials and bioimaging polymers.
Hydrolysis: The dianhydride can be hydrolyzed to form four carboxylic acids, which can further react to form various derivatives.
Common reagents used in these reactions include amines, alcohols, and water under controlled conditions. The major products formed from these reactions are polyimides and polyesters, which have diverse industrial applications .
Applications De Recherche Scientifique
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride can be compared with other dianhydrides such as pyromellitic dianhydride and benzophenone tetracarboxylic dianhydride. Unlike these aromatic dianhydrides, this compound has a non-aromatic cyclohexane core, which provides distinct electronic and structural properties. This uniqueness makes it suitable for applications requiring specific photochromic and proton-conducting characteristics .
Similar Compounds
- Pyromellitic Dianhydride
- Benzophenone Tetracarboxylic Dianhydride
- Hexafluoroisopropylidene Diphthalic Anhydride
By understanding the properties, reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
IUPAC Name |
3a,4,4a,7a,8,8a-hexahydrofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPOXUWPWEILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560497 | |
| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2754-41-8 | |
| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
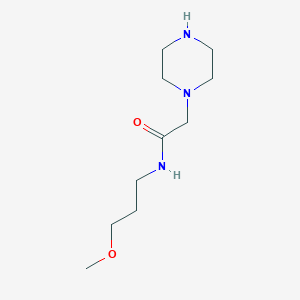
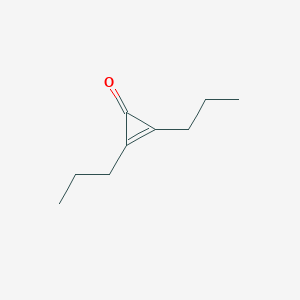
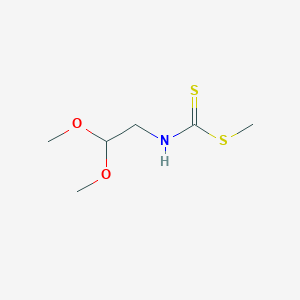
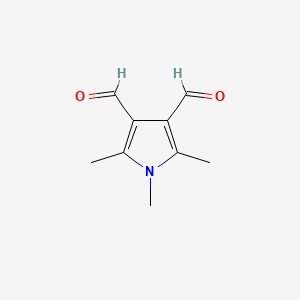
![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)


